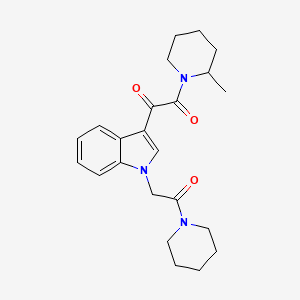
1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an indole core connected to a piperidine derivative, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both the indole and piperidine moieties.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives in the indole series have been reported to act as potent inhibitors of EZH2, a histone methyltransferase implicated in cancer progression. In particular, studies have shown that certain analogs demonstrate robust antitumor effects in xenograft models when administered at specific dosages .
The mechanism of action for this compound likely involves modulation of epigenetic regulators like EZH2. The indole core may facilitate binding to the target enzyme, while the piperidine ring enhances selectivity and affinity. This interaction can lead to altered gene expression profiles associated with tumor growth and survival .
Structure–Activity Relationships (SAR)
A detailed examination of SAR has revealed that modifications to the piperidine and indole structures can significantly impact biological potency. For example:
| Substituent | Effect on Potency |
|---|---|
| N-substituents on piperidine | Variations in cellular potency observed; optimal substitutions improve bioavailability |
| Indole core modifications | Altered binding affinity towards EZH2 and other targets |
Studies indicate that specific substitutions can enhance pharmacokinetic properties, leading to improved oral bioavailability and reduced clearance rates in vivo .
Case Studies
Several case studies have explored the biological activity of related compounds:
- CPI-1205 : An EZH2 inhibitor with a similar scaffold showed promising results in clinical trials, demonstrating significant antitumor activity in lymphoma models .
- Indole Derivatives : Compounds with structural similarities have been evaluated for their effects on cellular mechanisms related to cancer proliferation and survival. These studies highlight the importance of structural optimization for enhancing therapeutic efficacy .
Propriétés
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-9-5-8-14-26(17)23(29)22(28)19-15-25(20-11-4-3-10-18(19)20)16-21(27)24-12-6-2-7-13-24/h3-4,10-11,15,17H,2,5-9,12-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIYWBMBOXUBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














